molecular formula C23H23N5O2 B2867211 N-(2,6-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 946254-69-9

N-(2,6-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2867211
CAS No.: 946254-69-9
M. Wt: 401.47
InChI Key: ILGSAUDVXQRQGP-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 5-methyl group and a carboxamide moiety linked to a 2,6-dimethylphenyl group. The triazole ring is further functionalized at the N1 position with a (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl group.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-9-8-10-15(2)20(14)25-22(29)21-16(3)28(27-26-21)13-19-17(4)30-23(24-19)18-11-6-5-7-12-18/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGSAUDVXQRQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazole and pyrazole carboxamides, which are widely studied for their synthetic versatility and bioactivity. Below, key comparisons are drawn with compounds from the provided evidence:

Core Heterocycle and Functionalization

  • Target Compound: Features a 1,2,3-triazole core with a 1,3-oxazole substituent.
  • Pyrazole Carboxamides (): Compounds 3a–3p (e.g., 3a: 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) utilize a pyrazole core. Pyrazoles are more electron-rich than triazoles, which may enhance stability or alter reactivity. The presence of chloro, cyano, and aryl substituents in these derivatives modulates electronic and steric properties .

Substituent Effects on Physical Properties

  • Melting Points :

    • Compounds 3a–3p exhibit melting points ranging from 123°C (3c) to 183°C (3d). Higher melting points correlate with electron-withdrawing substituents (e.g., 4-fluorophenyl in 3d) due to increased molecular rigidity and intermolecular interactions .
    • The target compound’s oxazole substituent may lower melting points compared to pyrazole derivatives due to reduced hydrogen-bonding capacity.
  • Synthetic Yields: Yields for 3a–3p range from 62% (3c) to 71% (3d), influenced by steric hindrance and substituent reactivity. The chloro and cyano groups in 3a–3e likely facilitate coupling efficiency via electronic activation . The target compound’s synthesis would require similar coupling agents (e.g., EDCI/HOBt), but the bulky oxazole-methyl group might reduce yields compared to simpler aryl substituents.

Spectroscopic and Analytical Data

  • NMR and MS Profiles :
    • Pyrazole derivatives (e.g., 3a) show characteristic ^1H-NMR peaks for aryl protons (δ 7.43–8.12) and methyl groups (δ 2.42–2.66). The oxazole substituent in the target compound would introduce distinct deshielded protons in the δ 7.5–8.5 range .
    • Mass spectra for 3a–3p confirm molecular ions ([M+H]⁺), with m/z values consistent with their formulae (e.g., 3a: m/z 403.1). The target compound’s molecular weight (C₂₅H₂₆N₆O₂) would yield a higher m/z (~458.2), distinguishing it from pyrazole analogs .

Structural Analogues in Pharmacopeial Literature

  • Triazole Derivatives () : N-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide shares the triazole-carboxamide scaffold but substitutes the oxazole group with a methoxyphenyl ring. The methoxy group enhances solubility via polarity, whereas the oxazole in the target compound may improve metabolic stability .

Implications for Further Research

  • Crystallography : Software like SHELXL and WinGX could elucidate its crystal structure, aiding in structure-activity relationship (SAR) studies.
  • Solubility Optimization : Introducing polar groups (e.g., methoxy or hydroxy) may enhance bioavailability, as seen in pharmacopeial thiazole derivatives .

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